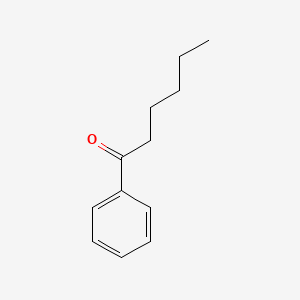

Hexanophenone

Description

The exact mass of the compound Hexanophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8480. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexanophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHPVQDVMLWUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061335 | |

| Record name | Hexanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-92-7 | |

| Record name | Hexanophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanone, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Hexanophenone

An In-depth Technical Guide to the Physical Properties of Hexanophenone

Introduction

Hexanophenone, also known as caprophenone or 1-phenyl-1-hexanone, is an aromatic ketone with the chemical formula C₁₂H₁₆O.[1][2] Its structure consists of a phenyl group attached to a hexanoyl group.[3][4] This compound is of interest to researchers and professionals in the fragrance, pharmaceutical, and chemical synthesis sectors.[3][5] In pharmaceutical chemistry, it serves as an intermediate in the synthesis of more complex molecules.[3][6] This guide provides a detailed overview of its core physical properties, the experimental protocols used to determine them, and logical workflows relevant to its characterization and biological activity.

Core Physical and Chemical Properties

The physical properties of Hexanophenone have been well-documented across various sources. These properties are crucial for its handling, application, and synthesis. At ambient temperature, it can exist as a low-melting solid or a colorless to pale yellow liquid.[3][5]

Data Presentation: Summary of Quantitative Data

The following table summarizes the key physical and chemical properties of Hexanophenone for easy reference and comparison.

| Property | Value | Units | Notes | Citations |

| Molecular Formula | C₁₂H₁₆O | - | - | [1][2] |

| Molecular Weight | 176.25 | g/mol | - | [1][3] |

| CAS Number | 942-92-7 | - | - | [1][3] |

| Appearance | Colorless to pale yellow liquid after melting | - | Can be a white to light yellow solid | [3][5] |

| Melting Point | 25 - 26 | °C | (lit.) | [1][7][8][9][10] |

| Boiling Point | 265 | °C | @ 760.00 mm Hg (lit.) | [1][7][8][9][11] |

| Density | 0.958 | g/mL | at 25 °C (lit.) | [1][7][8][9][10] |

| Refractive Index (n_D) | 1.5105 | - | at 20 °C (lit.) | [1][8][9][10] |

| Flash Point | >110 | °C | (> 230 °F) TCC | [1][11] |

| Solubility | ||||

| Poorly soluble in water | - | Estimated at 44.89 mg/L @ 25 °C | [3][11] | |

| Soluble in organic solvents | - | e.g., ethanol, acetone, diethyl ether | [3] | |

| logP (o/w) | 3.790 | - | Estimated octanol/water partition coefficient | [11] |

Experimental Protocols

The determination of the physical properties of an organic compound like Hexanophenone involves a series of standardized laboratory procedures.

Determination of Melting Point

The melting point is a fundamental property used to identify a pure solid and assess its purity.

-

Principle: A small amount of the solid sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

-

Methodology (Capillary Tube Method):

-

A small, dry sample of Hexanophenone is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus (such as a Vernier Melt Station or a similar device).[12]

-

The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point (25 °C).

-

The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Principle: The liquid is heated, and its vapor temperature is measured as it condenses. For a pure substance, the temperature remains constant throughout the distillation process.[12]

-

Methodology (Simple Distillation):

-

A sample of liquid Hexanophenone (approximately 10-20 mL) is placed in a round-bottom flask.

-

A simple distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[12]

-

The flask is heated gently in a heating mantle.

-

As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize. This stable temperature is the boiling point.[12]

-

The vapor is then cooled by the condenser and collected in a receiving flask. The process should be stopped before the distillation flask runs dry.

-

Determination of Solubility

Solubility tests provide insight into the polarity and intermolecular forces of a compound.

-

Principle: The "like dissolves like" principle is applied, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[13]

-

Methodology (Qualitative):

-

Approximately 0.1 g or 0.2 mL of Hexanophenone is added to a test tube containing about 3 mL of a selected solvent (e.g., water, ethanol, diethyl ether, hexane).

-

The mixture is agitated or vortexed for 1-2 minutes.

-

The mixture is observed to determine if the compound has dissolved completely (miscible), partially dissolved (partially soluble), or not dissolved at all (insoluble).[14]

-

Based on its structure (a large nonpolar alkyl-aryl part and a polar carbonyl group), Hexanophenone is expected to be poorly soluble in water but readily soluble in common organic solvents.[3]

-

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are essential physical methods used to determine the structure of organic compounds.[15]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule.

-

Methodology: A small amount of Hexanophenone is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field within an NMR spectrometer. The instrument records the resonance frequencies of the hydrogen (¹H) and carbon-13 (¹³C) nuclei.

-

Data Interpretation: The ¹H NMR spectrum for Hexanophenone shows characteristic signals for the aromatic protons and the aliphatic protons of the hexanoyl chain.[7] The ¹³C NMR spectrum shows distinct peaks for each unique carbon atom, including the carbonyl carbon at a characteristic downfield shift (~200.7 ppm).[7]

-

-

Infrared (IR) Spectroscopy:

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies.[16]

-

Methodology: A thin film of liquid Hexanophenone is placed between salt plates (e.g., NaCl), or a solution is prepared, and placed in the path of an IR beam.

-

Data Interpretation: The IR spectrum of Hexanophenone will prominently feature a strong absorption peak around 1685-1715 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ketone.

-

-

Mass Spectrometry (MS):

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide information about the structure from fragmentation patterns.[16]

-

Methodology: The Hexanophenone sample is ionized, and the resulting ions are separated based on their m/z ratio and detected.

-

Data Interpretation: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (176.25 g/mol ).[17] Fragmentation patterns can reveal the loss of specific alkyl or aryl groups.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of Hexanophenone.

References

- 1. Hexanophenone 99 942-92-7 [sigmaaldrich.com]

- 2. 1-Hexanone, 1-phenyl- [webbook.nist.gov]

- 3. Buy Hexanophenone | 942-92-7 [smolecule.com]

- 4. CAS 942-92-7: Hexanophenone | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. consolidated-chemical.com [consolidated-chemical.com]

- 7. Synthesis and Application of Hexanophenone_Chemicalbook [chemicalbook.com]

- 8. Hexanophenone Cas 942-92-7 - Buy Spices and essences Product on Boss Chemical [bosschemical.com]

- 9. Hexanophenone | 942-92-7 [chemicalbook.com]

- 10. HEXANOPHENONE | CAS#:942-92-7 | Chemsrc [chemsrc.com]

- 11. hexanophenone, 942-92-7 [thegoodscentscompany.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. amherst.edu [amherst.edu]

- 15. Determination of Organic Structures by Physical Methods - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 16. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 17. Hexanophenone | C12H16O | CID 70337 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hexanophenone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of hexanophenone. The information is intended for use by researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Structure

Hexanophenone, also known by its IUPAC name 1-phenylhexan-1-one, is an aromatic ketone.[1][2] Its structure consists of a phenyl group bonded to a carbonyl group, which is, in turn, attached to a pentyl chain.[3][4] The molecular formula for hexanophenone is C₁₂H₁₆O.[2][5]

The chemical structure of hexanophenone is visualized in the diagram below.

Caption: Chemical structure of 1-phenylhexan-1-one (Hexanophenone).

Physicochemical Properties

Hexanophenone is a colorless to pale yellow solid or liquid with a mild aromatic odor.[3] It is stable under normal laboratory conditions. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-phenylhexan-1-one | [1][2] |

| Synonyms | Caprophenone, n-Amyl phenyl ketone | [4] |

| CAS Number | 942-92-7 | [2][5] |

| Molecular Formula | C₁₂H₁₆O | [2][5] |

| Molecular Weight | 176.25 g/mol | [2] |

| Melting Point | 25-26 °C | [5][6] |

| Boiling Point | 265 °C | [5][6] |

| Density | 0.958 g/mL at 25 °C | [5][6] |

| Refractive Index | 1.5105 at 20 °C | |

| Solubility in Water | 44.89 mg/L at 25 °C | [6] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether, and chloroform | [1][3] |

| logP (octanol/water) | 3.790 (estimated) | [6] |

Experimental Protocols: Synthesis of Hexanophenone

Hexanophenone can be synthesized through various methods. One common laboratory-scale preparation involves the Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride. An alternative approach is the oxidation of 1-phenyl-1-hexanol. A detailed protocol for a rhodium-catalyzed synthesis is outlined below.[5]

Rhodium-Catalyzed Synthesis of Hexanophenone [5]

This method involves the coupling of benzaldehyde (B42025) with an organoboron compound.

Materials:

-

[Rh(cod)Cl]₂ (Rhodium catalyst)

-

Xantphos (ligand)

-

Anhydrous toluene (B28343)

-

KHF₂ (Potassium bifluoride)

-

Benzaldehyde

-

2-(pent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Methanol (MeOH)

Procedure:

-

Catalyst Preparation: In a glove box, add [Rh(cod)Cl]₂ (3.0 mg, 0.006 mmol) and Xantphos (6.9 mg, 0.012 mmol) to an oven-dried 10 mL resealable pressure tube containing anhydrous toluene (0.5 mL). Stir the resulting solution for 5 minutes at ambient temperature.

-

Reagent Addition: To the catalyst mixture, add KHF₂ (23.4 mg, 0.3 mmol) and additional toluene (0.5 mL). Stir the reaction mixture for 20 minutes.

-

Coupling Reaction: Add benzaldehyde (31.8 mg, 0.3 mmol), 2-(pent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (88.0 mg, 0.45 mmol), MeOH (0.3 mL), and toluene (1.2 mL).

-

Reaction Execution: Seal the pressure tube, remove it from the glove box, and heat the reaction mixture at 110°C for 15 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched and purified by flash column chromatography on silica (B1680970) gel to yield the final product.

The following diagram illustrates the general workflow for the synthesis and purification of hexanophenone.

Caption: A generalized workflow for the synthesis of hexanophenone.

Spectral Data

Characterization of hexanophenone is typically performed using various spectroscopic methods. Key spectral data are available in public databases such as PubChem.[2] This includes:

-

¹H NMR: Proton nuclear magnetic resonance spectroscopy can confirm the presence of the aromatic and aliphatic protons.

-

¹³C NMR: Carbon nuclear magnetic resonance spectroscopy is used to identify the number and types of carbon atoms.

-

IR Spectroscopy: Infrared spectroscopy reveals the presence of the characteristic carbonyl (C=O) stretch.

-

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the molecule.

Safety and Handling

Hexanophenone may cause skin and eye irritation.[2] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Buy Hexanophenone | 942-92-7 [smolecule.com]

- 2. Hexanophenone | C12H16O | CID 70337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. CAS 942-92-7: Hexanophenone | CymitQuimica [cymitquimica.com]

- 5. Synthesis and Application of Hexanophenone_Chemicalbook [chemicalbook.com]

- 6. hexanophenone, 942-92-7 [thegoodscentscompany.com]

An In-depth Technical Guide to Hexanophenone (CAS 942-92-7): Properties, Hazards, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanophenone, with the Chemical Abstracts Service (CAS) number 942-92-7, is an aromatic ketone that serves as a valuable intermediate in organic synthesis and as a research tool in enzymology.[1][2] Also known by synonyms such as Caprophenone and Amyl Phenyl Ketone, its molecular structure, consisting of a phenyl group attached to a hexanoyl chain, imparts a unique combination of properties that are leveraged in the pharmaceutical and fragrance industries.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties, associated hazards, and key experimental protocols related to Hexanophenone, tailored for a scientific audience.

Physicochemical Properties

Hexanophenone is a white to light yellow crystalline solid or a clear light yellow liquid after melting.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Hexanophenone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [4] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [1] |

| Melting Point | 25-26 °C | [1] |

| Boiling Point | 265 °C | [1] |

| Density | 0.958 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5105 | [1] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether. | [2] |

Table 2: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference(s) |

| CAS Number | 942-92-7 | [4] |

| Synonyms | Caprophenone, Amyl phenyl ketone, 1-Phenyl-1-hexanone | [3] |

| InChI | InChI=1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 | [1] |

| SMILES | CCCCCC(=O)c1ccccc1 | [4] |

Hazards and Safety Information

Hexanophenone is classified as an irritant. Handling should be performed in a well-ventilated area with appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets.

Table 4: Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

Data sourced from multiple safety data sheets.

Biological Activity and Signaling Pathways

The most well-documented biological activity of Hexanophenone is its role as a competitive inhibitor of carbonyl reductase.[3][6] Studies have shown that it can inhibit the activity of this enzyme in pig heart cytosol.[3] Carbonyl reductases are a group of NADPH-dependent enzymes that play a role in the metabolism of a wide range of carbonyl-containing compounds, including drugs.[2][6] The inhibitory action of Hexanophenone on this enzyme makes it a useful tool for studying its function and for investigating the metabolism of xenobiotics.

Currently, there is no scientific literature to suggest that Hexanophenone is directly involved in specific cellular signaling pathways. Its primary application in a biological context appears to be as a direct inhibitor of enzymatic activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Hexanophenone, the determination of its key physical properties, and a representative biological assay.

Synthesis of Hexanophenone

A common method for the synthesis of Hexanophenone is through a Friedel-Crafts acylation reaction. The following is a representative protocol.

Materials:

-

Benzene

-

Hexanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (anhydrous)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

-

Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous dichloromethane and anhydrous aluminum chloride. Cool the mixture to 0-5°C in an ice bath.

-

Slowly add hexanoyl chloride to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel.

-

After the addition of hexanoyl chloride, add benzene dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

-

After the addition of benzene is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure Hexanophenone.

Determination of Physicochemical Properties

The following are standard methodologies for determining the key physical properties of organic compounds like Hexanophenone, often following OECD guidelines for the testing of chemicals.[7][8]

5.2.1. Melting Point Determination (Capillary Method) [9][10]

-

A small, finely powdered sample of Hexanophenone is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with a heating oil bath or an automated instrument with a heated metal block).[9][10]

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).[9]

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[9]

5.2.2. Boiling Point Determination (Distillation Method) [5][11]

-

A sample of Hexanophenone (at least 5 mL) is placed in a distillation flask with a few boiling chips.[11]

-

The flask is fitted with a distillation head, a condenser, and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation head.

-

The sample is heated to a steady boil.

-

The temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded.[5]

5.2.3. Density Determination (Pycnometer Method) [12][13]

-

A pycnometer (a glass flask with a specific, known volume) is weighed empty.[12]

-

The pycnometer is filled with the liquid sample of Hexanophenone and weighed again.

-

The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[12] The temperature at which the measurement is taken should be recorded.

Carbonyl Reductase Inhibition Assay

The following protocol is a representative method for determining the inhibitory effect of Hexanophenone on carbonyl reductase activity, based on the principle of monitoring the reduction of a substrate.[3][14]

Materials:

-

Pig heart tissue

-

Homogenization buffer (e.g., potassium phosphate (B84403) buffer with EDTA and DTT)

-

Ultracentrifuge

-

4-benzoylpyridine (substrate)

-

NADPH (cofactor)

-

Hexanophenone (inhibitor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

HPLC system with a suitable column for separating substrate and product

-

Spectrophotometer (for protein concentration determination)

Procedure:

-

Preparation of Cytosolic Fraction:

-

Homogenize fresh pig heart tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

The resulting supernatant is the cytosolic fraction. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

Prepare a series of dilutions of Hexanophenone in the assay buffer.

-

In a reaction tube, combine the assay buffer, a specific amount of the cytosolic fraction (enzyme source), and NADPH.

-

Add the Hexanophenone solution (or vehicle for control) to the reaction mixture and pre-incubate for a short period at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, 4-benzoylpyridine.

-

Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding a quenching agent (e.g., an acid or an organic solvent).

-

-

Quantification and Analysis:

-

Analyze the reaction mixture by HPLC to separate and quantify the amount of the product, S(-)-alpha-phenyl-4-pyridylmethanol, formed.

-

Calculate the rate of the reaction for the control and for each concentration of Hexanophenone.

-

Determine the percentage of inhibition for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

Hexanophenone (CAS 942-92-7) is a well-characterized aromatic ketone with established physicochemical properties and defined hazards. Its primary significance for researchers in drug development and related fields lies in its utility as a synthetic intermediate and as a specific inhibitor of carbonyl reductase. The experimental protocols provided in this guide offer a foundation for the synthesis, characterization, and biological evaluation of this compound. While its direct involvement in broader signaling pathways has not been reported, its specific enzymatic inhibition provides a valuable tool for metabolic and toxicological research. As with any chemical, adherence to strict safety protocols is paramount during its handling and use.

References

- 1. Buy Hexanophenone | 942-92-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Application of Hexanophenone_Chemicalbook [chemicalbook.com]

- 4. Hexanophenone 99 942-92-7 [sigmaaldrich.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. nbinno.com [nbinno.com]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mt.com [mt.com]

- 13. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 14. Stereoselective reduction of 4-benzoylpyridine in the heart of vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexanophenone Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanophenone, also known as caprophenone, is an aromatic ketone with the chemical formula C₁₂H₁₆O. Its molecular structure consists of a phenyl group attached to a hexanoyl group. This compound serves as a valuable intermediate in various organic syntheses and is utilized in the fragrance industry.[1] Understanding the solubility of hexanophenone in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of hexanophenone, including its physicochemical properties, qualitative and quantitative solubility data, and detailed experimental protocols for solubility determination.

Physicochemical Properties of Hexanophenone

A summary of the key physicochemical properties of hexanophenone is presented in Table 1. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O | [2][3] |

| Molecular Weight | 176.25 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Melting Point | 25-26 °C | [2] |

| Boiling Point | 265 °C | [2] |

| Density | 0.958 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5105 | |

| Log P (octanol/water) | 3.45 - 3.79 | [2] |

Solubility Profile of Hexanophenone

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in each other. Hexanophenone's structure, containing a nonpolar phenyl ring and a hexyl chain, along with a polar carbonyl group, results in its good solubility in a range of organic solvents and poor solubility in water.[1][2]

Qualitative Solubility

Hexanophenone is generally described as being soluble in many common organic solvents.[4] This is attributed to the hydrophobic and lipophilic nature imparted by its alkyl chain and phenyl group.[1] The presence of the carbonyl group allows for dipole-dipole interactions with polar organic solvents.[2]

A qualitative summary of hexanophenone's solubility in various organic solvents is provided in Table 2.

| Solvent | Polarity | Solubility | Reference |

| Ethanol | Polar Protic | Soluble | [2][4] |

| Acetone | Polar Aprotic | Soluble | [2][4] |

| Diethyl Ether | Nonpolar | Soluble | [2] |

| Chloroform | Nonpolar | Soluble | [2][4] |

Quantitative Solubility Data

While qualitative descriptions of hexanophenone's solubility in organic solvents are available, specific quantitative data (e.g., in g/100 mL or mol/L) is not extensively reported in publicly available literature.

The aqueous solubility of hexanophenone is very low, as expected from its predominantly nonpolar structure.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 0.11 g/L | [5] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely used and recommended technique for determining the equilibrium solubility of a compound.[6][7] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid hexanophenone to a flask or vial containing the organic solvent of interest.[8] Ensuring an excess of the solid is crucial for reaching equilibrium.[8]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a mechanical shaker or agitator with controlled temperature (e.g., 25 °C or 37 °C).[6]

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal time.[9]

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed for a period to allow the undissolved solid to sediment.[8]

-

Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation or filtration. Using a syringe filter is a common and effective method.[9]

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a known volume of the saturated solution with an appropriate solvent.

-

Determine the concentration of hexanophenone in the diluted solution using a suitable analytical technique, such as:

-

UV-Vis Spectroscopy: If hexanophenone has a distinct chromophore, a calibration curve can be used to determine its concentration.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for determining the concentration of organic compounds. A calibration curve with known concentrations of hexanophenone is required.

-

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

References

- 1. CAS 942-92-7: Hexanophenone | CymitQuimica [cymitquimica.com]

- 2. Buy Hexanophenone | 942-92-7 [smolecule.com]

- 3. Hexanophenone - Safety Data Sheet [chemicalbook.com]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

Spectroscopic Elucidation of Hexanophenone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexanophenone (also known as 1-phenylhexan-1-one or caprophenone), a key organic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This guide is intended to serve as a valuable resource for the structural characterization and analysis of this molecule.

Chemical Structure and Properties

-

IUPAC Name: 1-phenylhexan-1-one

-

Molecular Formula: C₁₂H₁₆O

-

Molecular Weight: 176.25 g/mol

-

CAS Number: 942-92-7

Spectroscopic Data

The structural confirmation of hexanophenone relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, from the carbon-hydrogen backbone to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei in hexanophenone, typically observed in a deuterated chloroform (B151607) (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Spectroscopic Data for Hexanophenone

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-ortho (aromatic) | ~ 7.95 | Doublet of doublets | 2H |

| H-meta (aromatic) | ~ 7.45 | Triplet | 2H |

| H-para (aromatic) | ~ 7.55 | Triplet | 1H |

| -CH₂- (alpha to C=O) | ~ 2.95 | Triplet | 2H |

| -CH₂- (beta to C=O) | ~ 1.70 | Multiplet | 2H |

| -CH₂-CH₂- (gamma & delta) | ~ 1.35 | Multiplet | 4H |

| -CH₃ (terminal) | ~ 0.90 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Hexanophenone

| Carbon | Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~ 200 |

| C-ipso (aromatic) | ~ 137 |

| C-ortho (aromatic) | ~ 128 |

| C-meta (aromatic) | ~ 128.5 |

| C-para (aromatic) | ~ 133 |

| -CH₂- (alpha to C=O) | ~ 38 |

| -CH₂- (beta to C=O) | ~ 24 |

| -CH₂- (gamma to C=O) | ~ 31.5 |

| -CH₂- (delta to C=O) | ~ 22.5 |

| -CH₃ (terminal) | ~ 14 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of hexanophenone is characterized by strong absorptions corresponding to the carbonyl group and the aromatic ring.

Table 3: Characteristic IR Absorption Bands for Hexanophenone

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3060 | Medium | C-H Stretch | Aromatic |

| ~ 2955, 2870 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~ 1685 | Very Strong | C=O Stretch | Ketone (conjugated) |

| ~ 1595, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 750, 690 | Strong | C-H Bend | Monosubstituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For hexanophenone, Electron Ionization (EI) is a common method, which leads to characteristic fragmentation.[1]

Table 4: Mass Spectrometry Data (Electron Ionization) for Hexanophenone

| m/z | Relative Intensity | Proposed Fragment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | High | [C₆H₅CO-CH₂]⁺ |

| 105 | Very High (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 51 | Low | [C₄H₃]⁺ |

Experimental Protocols

The following sections outline the general procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of approximately 10-20 mg of hexanophenone is dissolved in about 0.6-0.8 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube.[2] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the magnet, and the field is locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.[3]

-

Data Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is typically used. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.[4] A relaxation delay is included between pulses to allow for full magnetization recovery, which is particularly important for quaternary carbons.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As hexanophenone is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[5] Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the sample is placed directly onto the ATR crystal (e.g., diamond).[6]

-

Instrument Setup: The FT-IR spectrometer is allowed to warm up to ensure stability. A background spectrum of the clean, empty sample holder (or ATR crystal) is collected to subtract atmospheric and instrumental interferences.[1]

-

Data Acquisition: The prepared sample is placed in the instrument's sample compartment. The spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio over a typical range of 4000 to 400 cm⁻¹.[7]

-

Data Processing: The sample interferogram is Fourier transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The hexanophenone sample is introduced into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purification, or through a direct insertion probe. The sample is vaporized in a high-vacuum environment.[4]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[8]

-

Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.[9]

-

Mass Analysis and Detection: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of hexanophenone using the spectroscopic techniques described.

Caption: Workflow for determining the structure of hexanophenone using IR, MS, and NMR spectroscopy.

References

- 1. pharmabeginers.com [pharmabeginers.com]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. cbic.yale.edu [cbic.yale.edu]

- 7. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

Hexanophenone Derivatives: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanophenone, a simple aromatic ketone, serves as a versatile scaffold in medicinal chemistry. Its derivatives, featuring a phenyl group attached to a hexanoyl chain, offer a tunable platform for developing novel therapeutic agents.[1] The reactive ketone functionality and the aromatic ring allow for a wide range of synthetic modifications, making it a valuable starting point for structure-activity relationship (SAR) studies.[2] Research into hexanophenone derivatives has unveiled a broad spectrum of biological activities, positioning them as promising candidates for drug discovery in several key therapeutic areas. This technical guide provides an in-depth overview of the potential research applications of hexanophenone derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Research Applications and Efficacy Data

The versatility of the hexanophenone scaffold has led to its exploration in various therapeutic contexts, including as an antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agent. Furthermore, its derivatives have shown potential as enzyme inhibitors.[1][2]

Antimicrobial Activity

Hexanophenone derivatives have demonstrated notable activity against a range of microbial pathogens. Their mechanism of action is often attributed to the disruption of microbial membranes or inhibition of essential enzymes.

Table 1: Summary of Antimicrobial Activity of Ketone and Chalcone Derivatives

| Compound Class | Test Organism | Activity Metric | Value | Reference |

| Cyclohexenone Derivatives | S. aureus | MIC | 0.25-0.45 µg/mL | [3] |

| Cyclohexenone Derivatives | E. coli | MIC | 0.30-0.45 µg/mL | [3] |

| Cyclohexenone Derivatives | P. aeruginosa | MIC | 0.30-0.45 µg/mL | [3] |

| 2(5H)-Furanone Derivative (F105) | S. aureus | MIC | 8 µg/mL | [4] |

| Flavone Derivatives | E. coli | MIC | 25 µg/mL | [5] |

| Flavone Derivatives | L. monocytogenes | MIC | 15 µg/mL | [5] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The antiproliferative effects of benzophenone (B1666685) and its derivatives have been evaluated against various cancer cell lines. These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer progression.[6][7]

Table 2: Summary of Anticancer Activity of Benzophenone and Related Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| Benzophenone Derivative 1 | HL-60 (Leukemia) | IC50 | 0.48 | [7] |

| Benzophenone Derivative 1 | SMMC-7721 (Hepatoma) | IC50 | 0.26 | [7] |

| Benzophenone Derivative 1 | A-549 (Lung Cancer) | IC50 | 0.82 | [7] |

| Benzophenone Derivative 1 | SW480 (Colon Cancer) | IC50 | 0.99 | [7] |

| Naphthalene-bearing Benzophenone 4u | MCF-7 (Breast Cancer) | IC50 | 1.47 | [8] |

| Methoxyflavone Analog | HCT116 (Colon Cancer) | IC50 | 56.23 | [8] |

| β-Lapachone Derivative BV3 | HeLa (Cervical Cancer) | IC50 | 2.81 - 20.57 | [9] |

IC50: Half-maximal Inhibitory Concentration

Anti-inflammatory Activity

Derivatives of hexanophenone and related structures have shown potent anti-inflammatory effects in both in vitro and in vivo models. Their mechanisms often involve the inhibition of pro-inflammatory enzymes and signaling pathways such as NF-κB and MAPK.[10][11]

Table 3: Summary of Anti-inflammatory Activity of Ketone and Flavonoid Derivatives

| Compound Class | Assay | Activity Metric | Value | Reference |

| Pyranochalcone Derivative 6b | NF-κB Inhibition (HEK293T) | IC50 | 0.29 µM | [10] |

| Trihydroxyflavone | NO Suppression (RAW264.7) | IC50 | 22.1 µM | [12] |

| Hexane (B92381) extract of B. crassifolia | Carrageenan-induced paw edema | % Inhibition | 31% at 200 mg/kg | [13] |

| Oxindole (B195798) Derivative 4h | COX-2 Inhibition | IC50 | 0.0533 µM | [14] |

IC50: Half-maximal Inhibitory Concentration; NO: Nitric Oxide; COX-2: Cyclooxygenase-2

Anticonvulsant Activity

Several ketone-containing compounds have been investigated for their potential to mitigate seizures. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models are standard for evaluating anticonvulsant efficacy.

Table 4: Summary of Anticonvulsant Activity of Related Heterocyclic Compounds

| Compound Class | Animal Model | Test | Activity Metric | Value (mg/kg) | Reference |

| N-(2-hydroxyethyl)amide | Mouse | MES | ED50 | 20.5 | [6] |

| Quinazoline Derivative | Mouse | scPTZ | ED50 | 140 | [15] |

| Phenobarbital | Mouse | MES | ED50 | 16.3 | [16] |

| Sodium Valproate | Mouse | MES | ED50 | 261.2 | [16] |

ED50: Median Effective Dose

Enzyme Inhibition

A significant area of research for hexanophenone derivatives is their ability to inhibit various enzymes. Notably, the inhibition of carbonyl reductase has been observed, which is crucial for drug metabolism.[17] Additionally, related benzophenone structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy.[18]

Table 5: Summary of Enzyme Inhibition by Alkyl Phenyl Ketones and Benzophenone Derivatives

| Compound | Enzyme | Source | Inhibition Type | Potency Rank | Reference |

| Hexanophenone | Carbonyl Reductase | Pig Heart Cytosol | Competitive | 1st (most potent) | [2] |

| Valerophenone | Carbonyl Reductase | Pig Heart Cytosol | Competitive | 2nd | [2] |

| Heptanophenone | Carbonyl Reductase | Pig Heart Cytosol | Competitive | 3rd | [2] |

| Glucosylated Benzophenone | COX-2 | In vitro assay | Selective | - | [18] |

| 4-hydroxy-4'-methoxybenzophenone | COX-1 | In vitro assay | Selective | - | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments relevant to the evaluation of hexanophenone derivatives.

Synthesis of Hexanophenone Derivatives (General Protocol)

This protocol outlines a general method for the synthesis of hexanophenone derivatives via Friedel-Crafts acylation.

-

Reaction Setup: To a solution of the desired substituted benzene (B151609) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add aluminum chloride (AlCl₃) portion-wise at 0 °C.

-

Acylation: Slowly add hexanoyl chloride to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).[2]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the hexanophenone derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the hexanophenone derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[17]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

-

Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week under standard laboratory conditions.

-

Grouping and Administration: Divide animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the hexanophenone derivative orally or intraperitoneally.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Calculation of Inhibition: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.[4][19]

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animal Preparation: Use mice or rats, and administer the test compound at various doses via an appropriate route (e.g., intraperitoneal injection).

-

MES Induction: At the time of predicted peak effect of the compound, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

ED50 Determination: The absence of the tonic hindlimb extension is considered protection. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.[1]

Enzyme Inhibition: Carbonyl Reductase Activity Assay

This spectrophotometric assay measures the activity of carbonyl reductase by monitoring the consumption of a cofactor.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.2), the hexanophenone derivative (as the potential inhibitor), and the enzyme substrate (e.g., a ketone).

-

Enzyme and Cofactor: Add the purified carbonyl reductase enzyme and the cofactor (NADH or NADPH).

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH, using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity. To determine the type of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.[3][17]

Signaling Pathways and Mechanisms of Action

Hexanophenone derivatives likely exert their biological effects by modulating key intracellular signaling pathways. Based on studies of structurally related compounds, the following pathways are of significant interest.

Anti-inflammatory Signaling: NF-κB and MAPK Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the production of pro-inflammatory mediators. The NF-κB and MAPK pathways are central to this process. Hexanophenone derivatives may inhibit these pathways, reducing inflammation.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. mdpi.com [mdpi.com]

- 9. New Insights into the Anticancer Effects and Toxicogenomic Safety of Two β-Lapachone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of the hexane extract of Byrsonima crassifolia seeds in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Novel Carbonyl Reductase with Anti-Prelog Stereospecificity from Acetobacter sp. CCTCC M209061: Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

Hexanophenone: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexanophenone, also known as 1-phenyl-1-hexanone, is an aromatic ketone that has emerged as a crucial and versatile building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a reactive carbonyl group directly attached to a phenyl ring and a flexible hexyl chain, provides a synthetically valuable platform for the construction of a diverse array of complex organic molecules. This guide delves into the core physicochemical properties, key synthetic transformations, and significant applications of hexanophenone, with a particular focus on its role in the development of pharmacologically active compounds.

Core Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of hexanophenone is fundamental to its effective application in synthesis. Key data is summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| CAS Number | 942-92-7 | [1] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [1][2] |

| Melting Point | 25-27 °C | [1] |

| Boiling Point | 265 °C (at 760 mmHg) | [1][3] |

| Density | 0.958 g/cm³ at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.5090 - 1.5130 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), acetone, diethyl ether, and chloroform. | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.96 (d, J = 7.4 Hz, 2H), 7.55 (t, J = 7.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 2.96 (t, J = 7.4 Hz, 2H), 1.76-1.70 (m, 2H), 1.39-1.34 (m, 4H), 0.94-0.87 (m, 3H) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.7, 137.2, 133.0, 128.7, 128.2, 38.7, 31.7, 24.2, 22.7, 14.1 | [3] |

Key Synthetic Transformations and Experimental Protocols

Hexanophenone's utility as a synthetic intermediate stems from the reactivity of its carbonyl group and the ability to functionalize its aromatic ring. The following sections detail some of the most important reactions involving hexanophenone, complete with experimental protocols.

Friedel-Crafts Acylation: A Primary Route to Hexanophenone

The most common and direct method for the synthesis of hexanophenone is the Friedel-Crafts acylation of benzene (B151609) using hexanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.[1]

Experimental Protocol: Synthesis of Hexanophenone via Friedel-Crafts Acylation

-

Materials: Benzene, hexanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM), ice, 5% sodium hydroxide (B78521) (NaOH) solution, anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Procedure:

-

To a stirred solution of benzene in dichloromethane at 0 °C, slowly add anhydrous aluminum chloride.

-

Maintain the temperature at 0 °C and stir the mixture for 30 minutes.

-

Slowly add a solution of hexanoyl chloride in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with a 5% NaOH solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure hexanophenone.[4]

-

Caption: Experimental workflow for the synthesis of hexanophenone via Friedel-Crafts acylation.

Aldol (B89426) Condensation: Formation of α,β-Unsaturated Ketones (Chalcones)

Hexanophenone can undergo base-catalyzed aldol condensation with aromatic aldehydes to form chalcones, which are valuable intermediates in the synthesis of flavonoids and other biologically active compounds.[5]

Experimental Protocol: Synthesis of a Chalcone (B49325) from Hexanophenone and Benzaldehyde (B42025)

-

Materials: Hexanophenone, benzaldehyde, ethanol, sodium hydroxide (NaOH) solution, ice, dilute hydrochloric acid (HCl).

-

Procedure:

-

Dissolve hexanophenone and benzaldehyde in ethanol in a flask.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.

-

Continue stirring at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.[6]

-

Caption: General experimental workflow for the synthesis of a chalcone from hexanophenone.

Grignard Reaction: Synthesis of Tertiary Alcohols

The carbonyl group of hexanophenone readily reacts with Grignard reagents to form tertiary alcohols, which are important intermediates in the synthesis of various pharmaceuticals and fine chemicals.

Experimental Protocol: Reaction of Hexanophenone with Phenylmagnesium Bromide

-

Materials: Hexanophenone, phenylmagnesium bromide (prepared in situ from bromobenzene (B47551) and magnesium), anhydrous diethyl ether, saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere, place a solution of hexanophenone in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add a solution of phenylmagnesium bromide in diethyl ether from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting tertiary alcohol by column chromatography or recrystallization.[7]

-

Caption: Experimental workflow for the Grignard reaction of hexanophenone.

Photochemical Reactions: Norrish Type II Rearrangement

Aromatic ketones like hexanophenone can undergo photochemical reactions upon irradiation with UV light. Due to the presence of γ-hydrogens on the hexyl chain, a Norrish Type II reaction is a plausible pathway, leading to the formation of an enol and an alkene, or a cyclobutanol (B46151) derivative (Yang cyclization).[8]

Caption: Plausible Norrish Type II photoreaction pathways for hexanophenone.

Applications in Drug Discovery and Development

The synthetic versatility of hexanophenone makes it a valuable precursor for a range of biologically active molecules.

Synthesis of Antifungal Agents

Hexanophenone is a key starting material for the synthesis of chalcones, a class of compounds known for their broad spectrum of biological activities, including antifungal properties.[2][9] The antifungal activity of chalcones is often attributed to their ability to inhibit fungal enzymes or disrupt the fungal cell wall.[1] Structure-activity relationship (SAR) studies on chalcone derivatives have shown that the nature and position of substituents on the aromatic rings significantly influence their antifungal potency.[2][9]

Furthermore, the structural motif of hexanophenone can be found in precursors to other classes of antifungal agents. For instance, the synthesis of naftifine (B1207962) analogues, a class of allylamine (B125299) antifungals, can involve intermediates derived from aromatic ketones.[10][11]

Synthesis of Anticonvulsant Agents

The phenyl ketone moiety present in hexanophenone is a common feature in several anticonvulsant drugs. For example, the synthesis of certain N-phenylacetamide derivatives with anticonvulsant activity starts from substituted 2-chloroacetophenones, which can be conceptually linked back to hexanophenone-like structures.[5] The synthesis of phenytoin (B1677684), an established anticonvulsant, also involves a diphenyl ketone intermediate, highlighting the relevance of the core phenyl ketone structure.[12][13]

Caption: Hexanophenone as a building block for pharmacologically active compounds.

Conclusion

Hexanophenone is a readily accessible and highly versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the diverse reactivity of its carbonyl group allow for the efficient construction of a wide range of molecular scaffolds. This technical guide has highlighted its central role in fundamental organic reactions and its significant potential in the synthesis of valuable compounds for the pharmaceutical industry, particularly in the development of novel antifungal and anticonvulsant agents. As the demand for new and effective therapeutics continues to grow, the importance of versatile and reliable building blocks like hexanophenone in driving innovation in drug discovery and development is undeniable.

References

- 1. In vitro antifungal evaluation and structure-activity relationships of a new series of chalcone derivatives and synthetic analogues, with inhibitory properties against polymers of the fungal cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Green synthesis, structure–activity relationships, in silico molecular docking, and antifungal activities of novel prenylated chalcones [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Norrish reaction - Wikipedia [en.wikipedia.org]

- 9. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of the pharmaceutical phenytoin (diphenylhydantoin) for demonstrating pinacol rearrangement [morressier.com]

The Multifaceted Biological Activities of Hexanophenone and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanophenone, a simple aromatic ketone, and its structural analogues have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of hexanophenone and its derivatives, with a focus on their enzyme inhibitory, anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Hexanophenone (1-phenyl-1-hexanone) is a ketone with a phenyl group bonded to a hexanoyl group. While it is utilized in the fragrance industry, its primary interest in the biomedical field lies in its role as a competitive inhibitor of carbonyl reductase and as a foundational structure for the synthesis of more complex molecules with therapeutic potential.[1] Analogues of hexanophenone, incorporating various functional groups on the phenyl ring and modifications to the alkyl chain, have been investigated for a spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide will delve into the specifics of these activities, presenting the available data and methodologies to facilitate further research and development in this area.

Enzyme Inhibition: Carbonyl Reductase

Hexanophenone has been identified as a competitive inhibitor of carbonyl reductase, an enzyme involved in the metabolism of a variety of endogenous and xenobiotic carbonyl compounds.[1]

Quantitative Data: Inhibition of Carbonyl Reductase

While a specific IC50 value for hexanophenone's inhibition of carbonyl reductase is not consistently reported in publicly available literature, its mechanism has been characterized as competitive.[1] This indicates that hexanophenone binds to the active site of the enzyme, competing with the natural substrate. The inhibitory potency of alkyl phenyl ketones against carbonyl reductase has been shown to be dependent on the length of the alkyl chain, with hexanophenone exhibiting significant inhibitory activity.[1]

Table 1: Inhibition of Carbonyl Reductase by Alkyl Phenyl Ketones

| Compound | Inhibition Type | Relative Inhibitory Potency |

| Hexanophenone | Competitive | High |

| Valerophenone | Competitive | High |

| Heptanophenone | Competitive | High |

| Butyrophenone | Competitive | Moderate |

| Propiophenone | Competitive | Moderate |

| Acetophenone | Competitive | Low |

| Nonanophenone | Competitive | Low |

Note: This table is a qualitative summary based on available literature.[1]

Experimental Protocol: Carbonyl Reductase Inhibition Assay

The following protocol outlines a typical method for assessing the inhibition of carbonyl reductase activity by hexanophenone.[1]

Objective: To determine the kinetic mechanism of carbonyl reductase inhibition by hexanophenone.

Materials:

-

Pig heart cytosol (as a source of carbonyl reductase)

-

4-Benzoylpyridine (4-BP) as the substrate

-

NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MgCl2)

-

Hexanophenone (inhibitor)

-

Sodium potassium phosphate (B84403) buffer (pH 6.0)

-

Methanol (B129727) (for dissolving inhibitor)

-

Bovine Serum Albumin (BSA) for protein concentration determination

Procedure:

-

Enzyme Preparation: Prepare a cytosolic fraction from pig heart tissue.

-

Reaction Mixture Preparation: In a final volume of 0.5 mL, combine the following in a reaction tube:

-

100 mM sodium potassium phosphate buffer (pH 6.0)

-

Substrate (varying concentrations of 4-BP)

-

NADPH-generating system (50 μM NADP+, 1.25 mM glucose-6-phosphate, 50 munits glucose-6-phosphate dehydrogenase, and 1.25 mM MgCl2)

-

Pig heart cytosol (containing carbonyl reductase)

-

Hexanophenone (dissolved in methanol, added at a fixed concentration, e.g., 500 μM) or methanol alone for the control. The final methanol concentration should not exceed 2% (v/v).

-

-

Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

-